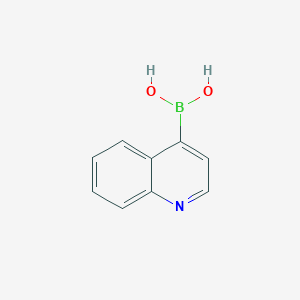

Quinoline-4-boronic acid

説明

特性

IUPAC Name |

quinolin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIRQRAVXTBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376417 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371764-64-6 | |

| Record name | QUINOLINE-4-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Quinoline-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, a palladium-catalyzed borylation reaction using bis(pinacolato)diboron can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production.

化学反応の分析

Types of Reactions: Quinoline-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.

Chan-Lam Coupling: This reaction couples this compound with amines or alcohols using a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: this compound can be oxidized to form quinoline-4-boronic esters or reduced to form quinoline derivatives.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran), and bis(pinacolato)diboron.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Quinoline Derivatives: Formed through oxidation or reduction reactions.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Research

Quinoline-4-boronic acid has gained attention as a potential scaffold for developing inhibitors targeting protein kinases involved in cancer progression. Recent studies have highlighted its role in synthesizing boron-containing compounds that exhibit potent anticancer activity. For instance, research demonstrated that derivatives of this compound can inhibit kinases such as CLK and ROCK, which are crucial for cell growth and migration. These inhibitors showed promising results in vitro against renal cancer and leukemia cell lines, indicating their potential as therapeutic agents .

1.2 Development of HIPK2 Inhibitors

A novel synthetic route for this compound derivatives has been established to create potential inhibitors of homeodomain-interacting protein kinase 2 (HIPK2). This kinase is implicated in various fibrotic diseases and cancer. The synthesis involved a Pd-catalyzed borylation of chloroquinolines, leading to compounds that were further modified to enhance their biological activity. The resulting inhibitors exhibited significant efficacy in preclinical models, supporting their advancement in drug development pipelines .

Material Science Applications

2.1 Synthesis of Boron-Based Materials

This compound serves as a precursor for synthesizing advanced materials, particularly organoboron compounds with luminescent properties. These materials have applications in organic electronics, including OLEDs (organic light-emitting diodes) and photovoltaic devices. The unique electronic properties imparted by the boron atom enhance the performance of these materials in optoelectronic applications .

2.2 Fluorescent Sensors

The compound has also been utilized to develop fluorescent sensors capable of detecting carbohydrates and ions. The incorporation of this compound into sensor designs allows for the recognition of specific biomolecules through changes in fluorescence intensity, making it valuable for biochemical assays and clinical diagnostics .

Case Studies

作用機序

The mechanism of action of quinoline-4-boronic acid in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the this compound and the aryl or vinyl halide. The boronic acid group also plays a role in stabilizing the reaction intermediates, enhancing the overall efficiency of the reaction.

類似化合物との比較

Key Research Findings

- Antimicrobial Activity: Quinoline-4-carboxylic acid derivatives (e.g., methyl esters) exhibit MIC values of 12.5–100 µg/mL against Staphylococcus aureus, whereas boronic acid analogues show broader activity against Gram-negative strains due to enhanced membrane penetration .

- Cross-Coupling Efficiency: this compound achieves >80% yield in Suzuki reactions with aryl bromides, outperforming 8-isomer (65–70%) due to favorable electronic effects .

- Thermal Stability: The pinacol ester of this compound (CAS: 1035458-54-8) decomposes at 215°C, making it suitable for high-temperature reactions .

生物活性

Quinoline-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

1. Overview of this compound

Quinoline derivatives have been extensively studied for their diverse biological properties, including antimalarial, anticancer, antibacterial, and antifungal activities. The incorporation of boron into these structures enhances their pharmacological profiles and provides unique mechanisms of action.

2. Synthesis and Derivatives

The synthesis of this compound typically involves the borylation of quinoline derivatives. Recent advancements have introduced efficient methods for synthesizing borylated quinolines, which serve as precursors for various biologically active compounds. For instance, a novel Pd-catalyzed C-4 borylation method has been reported, allowing for the construction of boron-based inhibitors targeting homeodomain-interacting protein kinase 2 (HIPK2) .

Table 1: Synthesis Methods for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Pd-catalyzed borylation | Borylation using bis(pinacolato)diboron | 70-85 |

| Suzuki coupling | Formation of arylboronates with aryl halides | 60-90 |

| Microwave-assisted synthesis | Rapid reaction under microwave irradiation | 80-95 |

3.1 Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. This compound has shown potential in inhibiting Plasmodium falciparum through novel mechanisms such as the inhibition of translation elongation factor 2 (PfEF2), leading to promising results in preclinical models .

Case Study: Efficacy in P. berghei Model

A study evaluated a series of quinoline derivatives, including those with boronic acid functionalities, demonstrating significant oral efficacy with effective doses below 1 mg/kg when administered over four days .

Table 2: Antimalarial Efficacy in Animal Models

| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism |

|---|---|---|---|

| This compound | 120 | <1 | Inhibition of PfEF2 |

| Other derivatives | Varies | Varies | Various |

3.2 Anticancer Activity

Research has indicated that quinoline-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and bone marrow cancer cells (K-562). This compound derivatives have been shown to induce cell cycle arrest and apoptosis in these cancer cells .

Table 3: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | G2/M phase arrest |

| Other derivatives | K-562 | Varies | DNA interaction |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in cellular processes, such as PfEF2 in malaria.

- DNA Interaction : Many derivatives demonstrate high affinity for DNA, leading to disruption of replication and transcription processes.

- Cell Cycle Modulation : Induction of cell cycle arrest at specific phases contributes to their anticancer effects.

5. Conclusion

This compound represents a promising scaffold in drug development with significant biological activities against malaria and cancer. Ongoing research aims to optimize its pharmacokinetic properties and expand its therapeutic applications.

Q & A

Basic Questions

Q. What are the established methods for synthesizing and characterizing Quinoline-4-boronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Huisgen cycloaddition to introduce the boronic acid group to the quinoline scaffold . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., B NMR for boron environments) and high-performance liquid chromatography (HPLC) to confirm purity. For novel derivatives, elemental analysis and mass spectrometry (MS) are essential to verify molecular identity. Experimental details should be documented rigorously, including solvent systems and reaction temperatures, to ensure reproducibility .

Q. How does this compound function in diol sensing applications?

- Methodological Answer : The boronic acid group binds reversibly with diols via boronate ester formation, enabling detection of saccharides or glycoproteins. Researchers should optimize pH (near pKa of the boronic acid, ~8.5–9.5) and buffer conditions to enhance binding affinity. Fluorescence quenching or resonance energy transfer (FRET) assays are common readouts. For example, competitive displacement assays using anthrylboronic acid derivatives can quantify diol concentrations .

Q. What are the key considerations for integrating this compound into hydrogel matrices?

- Methodological Answer : Hydrogels require copolymerization with monomers like acrylamide to stabilize boronic acid-diol interactions. Dynamic rheology can assess self-healing properties, while glucose sensitivity is tested via swelling experiments under varying glucose concentrations. Crosslinking density must be balanced to maintain responsiveness without compromising structural integrity .

Advanced Research Questions

Q. How can this compound be utilized in dynamic covalent self-assembly systems?

- Methodological Answer : The reversible boronate ester bond enables construction of macrocycles or porous frameworks. Researchers should employ X-ray crystallography or small-angle neutron scattering (SANS) to characterize assembly structures. Thermodynamic control (e.g., temperature modulation) and stoichiometric ratios of diol partners (e.g., catechols) are critical for achieving ordered architectures .

Q. What strategies address contradictions in reported reactivity of this compound under physiological conditions?

- Methodological Answer : Discrepancies in binding kinetics or stability may arise from variations in pH, ionic strength, or competing anions. Comparative studies using isothermal titration calorimetry (ITC) under standardized conditions (e.g., 37°C, phosphate-buffered saline) can reconcile data. Additionally, computational modeling (DFT) may predict optimal substituents on the quinoline ring to enhance selectivity .

Q. How can this compound be incorporated into DNA probes for glycoprotein recognition?

- Methodological Answer : Enzymatic polymerization using boronic acid-labeled nucleotides (e.g., B-TTP) allows PCR-based amplification of probes. Post-synthetic modification via "click chemistry" can attach quinoline-boronic acid motifs to DNA backbones. Surface plasmon resonance (SPR) or pull-down assays validate binding specificity to target glycoproteins like lectins .

Q. What methodologies assess the stability of this compound in oxidative environments?

- Methodological Answer : Accelerated stability studies using hydrogen peroxide or radical initiators (e.g., AIBN) simulate oxidative stress. Liquid chromatography-mass spectrometry (LC-MS) monitors degradation products, while cyclic voltammetry evaluates redox behavior. Stabilizers like antioxidants (e.g., BHT) or steric hindrance via bulky substituents can mitigate decomposition .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the anion-binding capacity of this compound?

- Methodological Answer : Anion interactions (e.g., fluoride) may compete with diol binding. Use F NMR or UV-vis titration to quantify anion affinity. Competitive assays with diol-containing analytes (e.g., glucose) clarify interference effects. Multivariate analysis (e.g., PCA) can identify experimental variables (e.g., solvent polarity) contributing to discrepancies .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。